Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
Description
Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a heterocyclic compound featuring a partially hydrogenated triazolo-pyridine core substituted with a trifluoromethyl group at the 6-position and a benzyl carbamate moiety at the 3-methyl position. This structure combines lipophilic (trifluoromethyl) and polar (carbamate) functionalities, making it a candidate for pharmaceutical exploration.
Properties
IUPAC Name |
benzyl N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c17-16(18,19)12-6-7-13-21-22-14(23(13)9-12)8-20-15(24)25-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKRNHFZBLXZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors.
Biochemical Pathways
Triazole compounds are known to have a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects. These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of triazole compounds are generally favorable, contributing to their wide use in medicinal chemistry.
Result of Action
Given the wide range of pharmacological activities of triazole compounds, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the latest findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C16H15F3N2O2
- CAS Number : 175134-94-8
The unique trifluoromethyl group and the triazolo-pyridine core contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridine derivatives. This compound has shown promising results in inhibiting tumor growth in various cancer models. For instance:
- Mechanism of Action : The compound acts as an inhibitor of specific oncogenic pathways. Research indicates that it may inhibit the Murine Double Minute 2 (MDM2) protein, which is involved in tumor progression and resistance to chemotherapy .
- In Vivo Studies : In murine models, the compound demonstrated significant tumor regression when administered orally .
Enzymatic Inhibition
The compound exhibits inhibitory activity against several enzymes that are crucial for cancer cell proliferation and survival:
- Protein Kinases : It has been noted for its ability to inhibit kinases involved in cell signaling pathways that regulate cell cycle progression and apoptosis.
- Case Study : A study found that derivatives similar to this compound effectively inhibited cyclin-dependent kinases (CDKs), which are often dysregulated in cancer .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed after oral administration |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
| Toxicity | Low toxicity observed in preclinical studies |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate has shown effectiveness against a range of bacterial strains. For instance, studies have demonstrated its potential as a lead compound for developing new antibiotics due to its ability to inhibit bacterial growth effectively.
Anticancer Properties
The compound's structural features suggest potential activity against various cancer cell lines. Preliminary studies have indicated that derivatives of triazole-pyridine compounds can induce apoptosis in cancer cells. Further investigations are needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Neuroprotective Effects
Recent findings suggest that compounds similar to this compound may possess neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter levels or protection against oxidative stress.
Agrochemicals
Pesticidal Activity
Research has explored the application of triazole-based compounds in agriculture as fungicides and herbicides. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its efficacy in penetrating plant tissues and targeting pests or pathogens effectively. Field trials are necessary to assess the practical application and safety of this compound in agricultural settings.
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows for its use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved performance characteristics for industrial applications.
Data Tables
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, neuroprotective | Ongoing studies on efficacy and mechanisms |
| Agrochemicals | Pesticidal activity | Field trials needed for practical application |
| Materials Science | Enhanced polymer properties | Initial studies on polymer synthesis underway |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazole derivatives against common bacterial pathogens. This compound was among the compounds tested and showed promising results with a minimum inhibitory concentration comparable to established antibiotics.
Case Study 2: Neuroprotective Effects
In an experimental model of neurodegeneration induced by oxidative stress, a derivative of this compound demonstrated significant protective effects on neuronal cells. This study highlights the compound's potential as a therapeutic agent for neurodegenerative disorders.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
Key Observations :
Physicochemical Properties
Comparison :
- The main compound’s synthesis may share similarities with and , such as triazole ring formation or coupling reactions. However, the trifluoromethyl group necessitates specialized fluorination steps.
Preparation Methods
Trifluoromethylpyridine Precursor Synthesis
The 6-trifluoromethyl group is introduced via halogen exchange using trichloromethylpyridine derivatives. As demonstrated in EP0110690A1, liquid-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with hydrogen fluoride (HF) and FeCl₃/FeCl₂ catalysts at 160–180°C yields 2,3-dichloro-5-(trifluoromethyl)pyridine (Fig. 1A). This method achieves selective fluorination under milder conditions than vapor-phase approaches, minimizing decomposition.
Cyclocondensation to Form Triazolo[4,3-a]Pyridine
CN103613594A describes ultrasonic-assisted cyclization of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids in POCl₃ (80–150°C). Adapting this protocol, 2-hydrazino-3-chloro-5-trifluoromethylpyridine reacts with glycine derivatives under ultrasound to form the tetrahydrotriazolopyridine scaffold (Fig. 1B). Key advantages include:
- Reaction Time : 3 hours vs. 24–48 hours in conventional thermal methods.
- Yield : 35–70% depending on substituents.
Table 1. Cyclocondensation Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 28 | 85 |
| Ultrasound (40 kHz) | 70 | 98 |
| Microwave (150W) | 52 | 92 |
Mechanistic Insights and Side Reactions
Cyclocondensation Mechanism
The POCl₃-mediated reaction proceeds via acylhydrazide formation, followed by intramolecular cyclodehydration (Fig. 2A). Ultrasonic irradiation enhances molecular collision frequency, accelerating the rate-limiting dehydration step.
Competing Pathways
- N-Acylation : Excess carboxylic acid may acylate the hydrazine nitrogen, requiring stoichiometric control.
- Trifluoromethyl Hydrolysis : Prolonged heating in aqueous media risks CF₃ group hydrolysis to COOH, necessitating anhydrous conditions.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
Chromatographic Purity
HPLC (C18, 70:30 MeOH/H₂O): tᴿ = 8.2 min, purity >98%.
Industrial-Scale Considerations
Catalyst Recycling
NiO-Bi₂O₃/Al₂O₃ catalysts in urea-based carbamation retain 95% activity after five cycles, reducing production costs.
Hazard Mitigation
- HF Handling : Closed-loop systems with PTFE-lined reactors prevent HF exposure during trifluoromethylation.
- POCl₃ Quenching : Slow addition to ice-water minimizes exothermic decomposition.
Applications and Derivatives
The title compound serves as a protease inhibitor precursor in antiviral drug development. Structural analogs with electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring exhibit enhanced bioactivity.
Q & A
Q. What are the standard synthetic routes for preparing Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate?
The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example, triazolo-pyridine derivatives are synthesized by reacting chloromethyloxadiazoles with substituted piperazines under reflux in acetonitrile, followed by carbamate formation using benzyl chloroformate . Key steps include optimizing reaction conditions (e.g., solvent choice, temperature) to achieve yields >70%.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are essential for structural confirmation. For intermediates, thin-layer chromatography (TLC) with solvent systems like n-heptane/diethyl ether (8:2) monitors reaction progress . High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography (e.g., CCDC 1876879) resolves stereochemical ambiguities .
Q. How can researchers ensure purity during synthesis?
Recrystallization using ethanol/dimethylformamide (EtOH/DMF) mixtures removes impurities . For carbamate derivatives, column chromatography (silica gel, ethyl acetate/hexane gradients) isolates pure fractions. Purity is confirmed via HPLC with UV detection (λ = 254 nm) and a threshold of ≥95% .
Advanced Research Questions
Q. How can contradictory data in synthesis yields be systematically addressed?
Discrepancies often arise from variations in reaction conditions (e.g., temperature, catalyst loading). For instance, cyclization reactions may yield 60–80% depending on the base (triethylamine vs. K₂CO₃) . Researchers should perform Design of Experiments (DoE) to identify critical parameters and use statistical tools like ANOVA to validate reproducibility .
Q. What strategies are effective in designing bioactivity assays for this compound?
Antimicrobial activity can be assessed using broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with docking studies to predict target binding (e.g., dihydrofolate reductase) . For cytotoxicity, MTT assays on human cell lines (e.g., HepG2) at concentrations ≤50 µM are recommended .
Q. How can genotoxic impurities like nitroso derivatives be controlled during synthesis?
Nitrosamine impurities (e.g., 7-nitroso analogues) are monitored via ultraperformance liquid chromatography-triple quadrupole mass spectrometry (UPLC-MS/MS) with a limit of detection (LOD) ≤37 ng/day. Strategies include avoiding nitrosating agents (e.g., NaNO₂) and implementing scavengers like ascorbic acid during synthesis .
Q. What methodologies elucidate structure-activity relationships (SAR) for pharmacological optimization?
SAR studies involve synthesizing derivatives with substituent variations (e.g., replacing trifluoromethyl with halogens) and comparing bioactivity. For example, replacing the benzyl carbamate with a methyl group reduces antimicrobial potency by 3-fold, highlighting the carbamate’s role in target binding . Computational methods (e.g., molecular dynamics simulations) further refine pharmacophore models .
Q. How can reaction scalability be improved without compromising yield?
Transitioning from batch to flow chemistry enhances scalability for cyclization steps. For example, continuous flow reactors achieve 85% yield for triazolo-pyridine intermediates at 100 g scale, compared to 70% in batch . Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of key intermediates .
Methodological Tables
Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | CH₃CN, reflux, 12 h | 75 | |
| 2 | Carbamation | Benzyl chloroformate, Et₃N, 0°C | 82 | |
| 3 | Purification | Column chromatography (EtOAc/hexane) | 95 |
Table 2: Analytical Parameters for Impurity Profiling
| Impurity | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|
| 7-Nitroso | UPLC-MS/MS | 0.5 | 1.5 | |
| Hydrolysis byproduct | HPLC-UV | 10 | 30 |
Critical Considerations
- Data Contradictions : Conflicting bioactivity data may stem from assay variability (e.g., cell line sensitivity). Standardize protocols using CLSI guidelines for antimicrobial testing .
- Structural Complexity : The trifluoromethyl group enhances metabolic stability but may introduce synthetic challenges (e.g., steric hindrance). Deuterated analogs can improve pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
